4-chloro-N-[5-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-chloro-N-[5-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a thiadiazole ring, a benzamide group, and various substituents including chloro, fluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
Introduction of the Benzamide Group: This step involves the reaction of the thiadiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluoro-Nitroaniline Moiety: The final step involves coupling the intermediate with 4-fluoro-3-nitroaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their function. The presence of the nitro and fluoro groups could enhance its binding affinity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-5-nitrobenzamide
- 4-chloro-7-nitrobenzofurazan
- 2-chloro-4-fluoro-5-nitrobenzoyl chloride
Uniqueness
What sets 4-chloro-N-[5-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide apart is the combination of its functional groups, which confer unique chemical reactivity and potential biological activity. The thiadiazole ring, in particular, is known for its versatility in medicinal chemistry.
Properties
IUPAC Name |
4-chloro-N-[5-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O4S2/c18-10-3-1-9(2-4-10)15(26)21-16-22-23-17(30-16)29-8-14(25)20-11-5-6-12(19)13(7-11)24(27)28/h1-7H,8H2,(H,20,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBLHVUYOPEGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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